molecular formula C10H8N2O4 B1371750 Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 354793-04-7

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No. B1371750
CAS RN: 354793-04-7
M. Wt: 220.18 g/mol
InChI Key: NWNGKOXONKYINR-UHFFFAOYSA-N
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Description

“Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O4 . It has a molecular weight of 220.18 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Green Chemistry Synthesis

The compound serves as a precursor in the green synthesis of biologically active analogues. Utilizing a mechano-chemical grinding method, it contributes to the development of cost-efficient and environmentally friendly synthetic routes . This approach minimizes solvent use and simplifies product isolation, aligning with the principles of green chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for its potential to create γ-lactam derivatives . These derivatives are structurally similar to many active natural products and synthetic drugs, showing pronounced activity against strains like MRSA . The compound’s role in synthesizing these bioactive products could lead to new therapeutic agents.

Organic Synthesis

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: is used in organic synthesis to construct complex functional molecules. It can be transformed into various intermediates that serve as building blocks for more intricate chemical entities . Its multifunctionality allows for diverse transformations, making it a versatile reagent in synthetic organic chemistry.

Supramolecular Chemistry

The compound’s derivatives can interact with complementary functions through hydrogen bonds, akin to nucleic bases in DNA. This property is exploited in supramolecular chemistry for molecular recognition and sensor development . It’s particularly useful for applications that require specific molecular interactions.

Catalysis

This compound is involved in catalysis research, where it’s used to study the alkylation reactions and interactions with N-nucleophiles . Understanding these reactions can lead to the development of new catalysts and reaction conditions that enhance the efficiency of chemical processes.

Pharmaceutical Drug Development

In the pharmaceutical industry, the compound’s derivatives are examined for their pharmacological properties . For instance, its role in the synthesis of benzothiazine derivatives, which have therapeutic potential, is of significant interest . These studies could lead to the discovery of new drugs with improved efficacy and safety profiles.

Future Directions

The potential use of quinoxaline compounds as DPP-4 inhibitors and hypoglycemic agents suggests a promising direction for future research . Further studies could explore the potential applications of this compound in the treatment of conditions such as diabetes.

properties

IUPAC Name

methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNGKOXONKYINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635907
Record name Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

CAS RN

354793-04-7
Record name Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl-3,4-diaminobenzoate (4.5 g) in diethyloxalate (50 mL) was heated at reflux for three hrs. After cooling to 23° C., the solid was isolated by filtration, affording 2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester as a light yellow solid. MS (M−H)−=219.1.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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